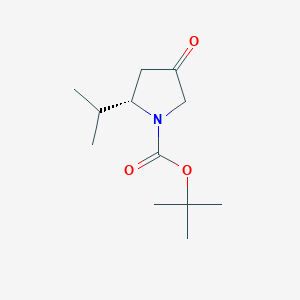

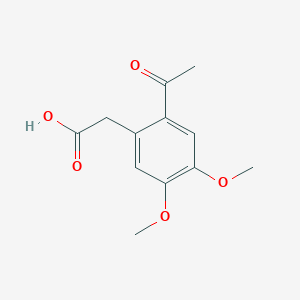

tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrrolidine, which is a cyclic secondary amine . The tert-butyl group is a common protecting group in organic chemistry, often used in peptide synthesis .

Molecular Structure Analysis

While the exact molecular structure of the compound isn’t available, it likely contains a pyrrolidine ring, an isopropyl group, and a tert-butyl ester group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While the exact properties of this compound aren’t available, similar compounds with a tert-butyl group are known to have high water solubility and low volatility .Scientific Research Applications

Medicinal Chemistry: Chiral Synthesis

This compound is utilized in the synthesis of chiral molecules, which are crucial in the development of pharmaceuticals. The tert-butyl group provides steric hindrance, which is beneficial in enantioselective synthesis, leading to the production of drugs with improved efficacy and reduced side effects .

Chemical Biology: Protein Tagging

In chemical biology, the tert-butyl group’s unique reactivity allows it to be used as a probe in NMR studies of macromolecular complexes. This application is particularly valuable in the study of proteins and enzymes, where understanding structure and dynamics is essential for drug design .

Material Science: Polymer Synthesis

The tert-butyl group is also significant in material science, particularly in the synthesis of polymers. Its bulky nature can influence the physical properties of polymers, such as increasing the glass transition temperature, which is important for creating materials with specific characteristics.

Organic Synthesis: Protecting Group

In organic synthesis, the tert-butyl group serves as a protecting group for carboxylic acids. It is easily introduced and removed, providing a strategic advantage in multi-step synthetic routes, especially when selectively protecting multiple functional groups is required .

Biochemistry: Study of Biosynthetic Pathways

The compound’s role in biosynthetic pathways is another area of interest. It can be used to investigate the mechanisms of enzyme-catalyzed reactions, aiding in the understanding of complex biological processes and the development of biocatalysts .

Environmental Chemistry: Biodegradation Studies

Lastly, the tert-butyl group’s involvement in biodegradation pathways makes it a subject of environmental chemistry research. Studying the degradation of tert-butyl-containing compounds helps in assessing their environmental impact and developing strategies for pollution mitigation .

Mechanism of Action

Safety and Hazards

Future Directions

The tert-butyl group continues to be a topic of interest in chemistry and biology due to its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways . Future research may explore new synthesis methods, applications, and safety measures for compounds containing this group.

properties

IUPAC Name |

tert-butyl (2S)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZQBWOKRKDZQZ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)